9-Hydroxy-10-oxodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-10-oxodecanoic acid is a medium-chain carboxylic acid with a hydroxyl group at the 9th position and a keto group at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-10-oxodecanoic acid can be achieved through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 9-hydroxydecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high selectivity and environmental friendliness. Whole-cell catalytic biosynthesis using decanoic acid as a substrate has been reported to be an efficient method . This method involves the use of specific enzymes and cofactors to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxy-10-oxodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or keto positions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group can yield 9,10-dihydroxydecanoic acid, while oxidation can produce decanedioic acid derivatives .
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-10-oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it acts as a signaling molecule that promotes root redifferentiation by modulating the expression of specific genes . In medical research, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxy-2-decenoic acid: Another medium-chain carboxylic acid with similar structural features but different biological activities.
9-Hydroxy-12-oxo-10-octadecenoic acid: A longer-chain fatty acid with distinct chemical properties and applications.
Uniqueness: 9-Hydroxy-10-oxodecanoic acid is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
149674-09-9 |
---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
9-hydroxy-10-oxodecanoic acid |
InChI |
InChI=1S/C10H18O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |
InChI-Schlüssel |
IWIZSZJDZKBTKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(C=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.